

# Application Notes and Protocols: D-3263 Hydrochloride for In Vivo Research

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## Compound of Interest

Compound Name: D-3263

Cat. No.: B612222

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## Introduction

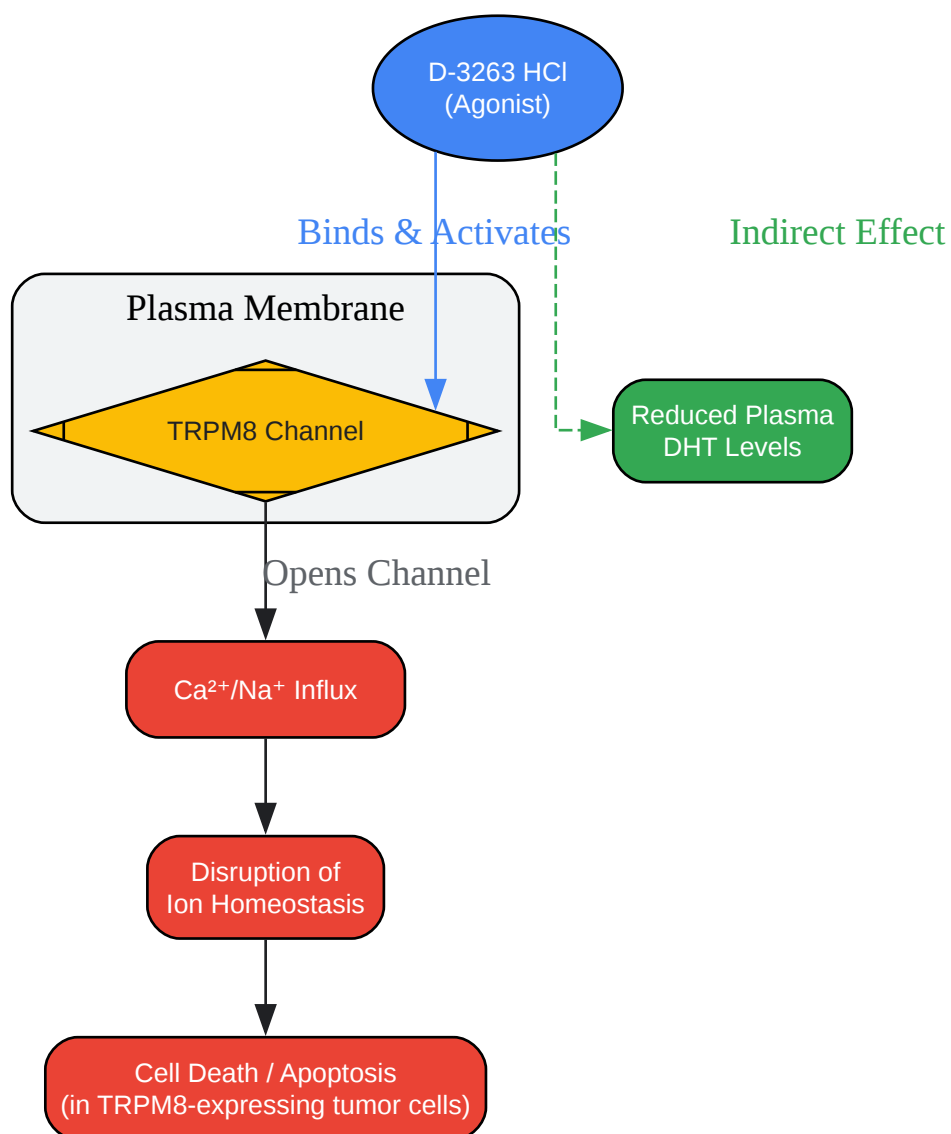
**D-3263** hydrochloride is a potent and orally bioavailable small molecule agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) ion channel.[1][2] As a non-selective cation channel, TRPM8 is activated by cold temperatures and cooling agents like menthol. It is primarily expressed in a subset of sensory neurons and is also found to be overexpressed in certain pathological conditions, notably in prostate cells in benign prostatic hyperplasia (BPH) and prostate cancer.[3]

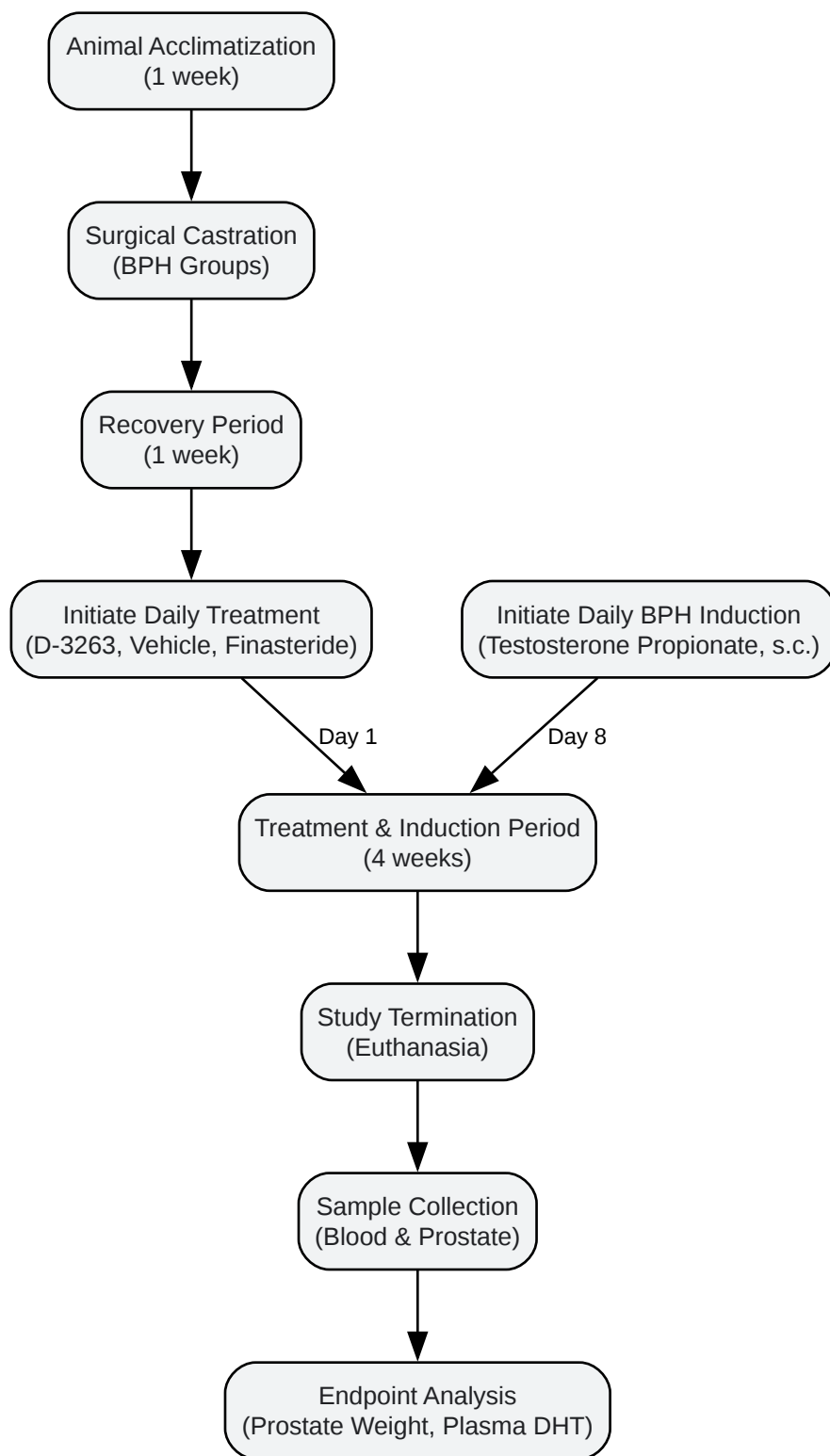
The activation of TRPM8 by **D-3263** hydrochloride leads to an influx of calcium and sodium ions into the expressing cells.[4] This disruption of intracellular ion homeostasis is thought to induce cell death in TRPM8-expressing tumor cells, forming the basis of its potential antineoplastic activity.[4] Furthermore, preclinical studies have shown that **D-3263** can significantly reduce plasma dihydrotestosterone (DHT) levels, which may contribute to its therapeutic effects in androgen-dependent conditions like BPH and prostate cancer.[3]

Clinically, **D-3263** hydrochloride has been investigated in an enteric-coated oral capsule formulation in a Phase 1 trial for advanced solid tumors (NCT00839631).[1] These application notes provide an overview of the available preclinical data and protocols to guide researchers in designing in vivo studies with **D-3263** hydrochloride.

## Mechanism of Action: TRPM8 Signaling Pathway

**D-3263** hydrochloride exerts its effects by binding to and activating the TRPM8 channel. This initiates a signaling cascade primarily driven by cation influx, leading to cellular stress and apoptosis in target cells. The pathway is subject to complex regulation by various intracellular factors.





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